molecular formula C21H17ClN2O2 B2987487 4-{1-[(4-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether CAS No. 339009-75-5

4-{1-[(4-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether

カタログ番号: B2987487
CAS番号: 339009-75-5
分子量: 364.83
InChIキー: ZCFDELSFKXFTBV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{1-[(4-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether is a useful research compound. Its molecular formula is C21H17ClN2O2 and its molecular weight is 364.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 4-{1-[(4-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a benzimidazole moiety and a chlorobenzyl ether group, which contribute to its biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacodynamics, and potential therapeutic applications.

  • Molecular Formula : C21H17ClN2O2
  • Molecular Weight : 364.83 g/mol
  • CAS Number : 339009-75-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions requiring careful control of conditions to ensure high yield and purity. The process often includes:

  • Formation of the benzimidazole core.
  • Introduction of the chlorobenzyl ether group.
  • Methylation to yield the final product.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Benzimidazole derivatives have been widely studied for their antimicrobial properties. A comparative analysis of similar compounds revealed significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi.

Compound NameMinimum Inhibitory Concentration (MIC)Activity Type
Compound N11.27 µMAntibacterial
Compound N81.43 µMAntibacterial
Compound N222.60 µMAntifungal

The above data highlight the effectiveness of certain benzimidazole derivatives in combating microbial infections, underscoring the potential of This compound as a lead compound for further development.

Anticancer Activity

The anticancer properties of benzimidazole derivatives have also been extensively documented. Studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines.

Compound NameIC50 (µM)Cell Line
Compound N95.85HCT116 (Colorectal)
Compound N184.53HCT116 (Colorectal)
5-FU9.99HCT116 (Standard Drug)

These findings indicate that some derivatives are more potent than established chemotherapeutic agents like 5-Fluorouracil (5-FU), suggesting that This compound could be a promising candidate for cancer treatment.

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for assessing its therapeutic potential and safety profile. Interaction studies reveal that the compound may inhibit key enzymes involved in metabolic pathways, contributing to its biological activity.

Structure-Activity Relationship (SAR)

Quantitative structure–activity relationship (QSAR) studies have been applied to assess the relationship between molecular structure and biological activity for benzimidazole derivatives. These studies help in predicting the efficacy of new compounds based on their structural features.

Case Studies

Recent research has focused on synthesizing new benzimidazole derivatives with enhanced biological activities:

  • Study on Antimicrobial Activity : A series of benzimidazole derivatives were synthesized and tested against various pathogens, showing promising results against resistant strains.
  • Anticancer Screening : New compounds were evaluated for their cytotoxicity against multiple cancer cell lines, with several exhibiting IC50 values lower than traditional chemotherapy drugs.

特性

IUPAC Name

1-[(4-chlorophenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O2/c1-25-18-12-8-16(9-13-18)21-23-19-4-2-3-5-20(19)24(21)26-14-15-6-10-17(22)11-7-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFDELSFKXFTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。